5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicinal chemistry, agriculture, and material science. The presence of the ethoxyphenyl group and the thiol functionality in the molecule contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-ethoxybenzohydrazide with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized with hydrazine hydrate to yield the target compound.
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Step 1: Formation of Dithiocarbazate
- React 4-ethoxybenzohydrazide with carbon disulfide in the presence of potassium hydroxide.
- Reaction conditions: Reflux in ethanol for several hours.
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Step 2: Cyclization
- Cyclize the dithiocarbazate intermediate with hydrazine hydrate.
- Reaction conditions: Reflux in ethanol for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can undergo reduction under specific conditions.
Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Medicinal Chemistry: Investigated for its antimicrobial, antifungal, and anticancer activities.
Agriculture: Explored as a potential pesticide or herbicide due to its biological activity.
Material Science: Used in the synthesis of advanced materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins or enzymes, leading to inhibition or modulation of their activity. The triazole ring can interact with nucleic acids or other biomolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a formyl group and different biological activities.
4-(4-ethoxyphenyl)-1-phenyl-2(1H)-pyridinone: Contains a pyridinone ring instead of a triazole ring.
Uniqueness
5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the ethoxyphenyl group and the thiol functionality, which contribute to its distinct chemical properties and reactivity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for various applications.
Properties
CAS No. |
103274-14-2 |
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Molecular Formula |
C10H11N3OS |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
5-(4-ethoxyphenyl)-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C10H11N3OS/c1-2-14-8-5-3-7(4-6-8)9-11-10(15)13-12-9/h3-6H,2H2,1H3,(H2,11,12,13,15) |
InChI Key |
QSZIYNKGEUXAHS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=S)NN2 |
Origin of Product |
United States |
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